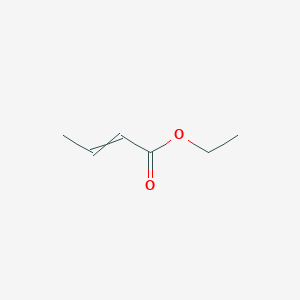

ETHYL CROTONATE

Descripción

Significance and Research Context

Ethyl crotonate serves as a valuable model substrate and versatile reagent in a wide array of chemical investigations. sigmaaldrich.comacs.org Its importance stems from the conjugated system which allows for a variety of chemical transformations, making it a key starting material and intermediate in the synthesis of more complex molecules. acs.orgchemicalbook.commdpi.com Academic research involving this compound often focuses on understanding reaction mechanisms, developing new synthetic methodologies, and exploring its utility in various applications.

The compound's physical and spectroscopic properties have been well-documented in academic literature, providing a solid foundation for its use in research. nih.govsigmaaldrich.comchemsrc.com It is a clear, colorless liquid with a characteristic pungent odor. nih.govchemicalbook.com

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| Boiling Point | 142-143 °C |

| Density | 0.918 g/mL at 25 °C |

| Refractive Index | n20/D 1.424 |

Source: sigmaaldrich.comchemsrc.com

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is a cornerstone of research involving this compound. Both ¹H and ¹³C NMR spectra are well-characterized, allowing for detailed structural elucidation and monitoring of reactions. azom.comazom.comnews-medical.net Advanced NMR techniques like COSY, HSQC, and HMBC are frequently employed to unambiguously assign proton and carbon signals and to study through-bond connectivities. azom.commagritek.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (crotonyl) | 1.88 | 18.0 |

| =CH (α) | 5.82 | 122.8 |

| =CH (β) | 6.96 | 144.5 |

| C=O | - | 166.5 |

| OCH₂ | 4.18 | 60.2 |

| CH₃ (ethyl) | 1.28 | 14.3 |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. azom.comcopernicus.org

Research into the reactivity of this compound is extensive. Studies have explored its behavior in various reactions, including additions to the double bond, such as halogenation and hydroboration. sigmaaldrich.comuni.edu For instance, the addition of bromine to this compound can yield ethyl α,β-dibromobutyrate. uni.edu Furthermore, its role in atmospheric chemistry has been investigated, particularly its gas-phase reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. conicet.gov.aracs.org These studies are crucial for understanding the environmental fate of volatile organic compounds. researchgate.net

Scope of Academic Inquiry for Ester Compounds with α,β-Unsaturation

The academic interest in this compound is part of a broader fascination with α,β-unsaturated esters. This class of compounds is a cornerstone in organic synthesis due to the dual reactivity offered by the electrophilic carbon-carbon double bond and the ester carbonyl group.

A significant area of research is the development of new synthetic methods for their preparation. banglajol.infonih.gov While classic methods like the Wittig reaction are widely used, there is a continuous drive to develop more atom-economical and stereoselective syntheses. nih.gov

The conjugate addition (Michael addition) to the β-carbon is a hallmark reaction of α,β-unsaturated esters, and a vast body of academic work is dedicated to this transformation. This includes the use of various nucleophiles and the development of asymmetric catalytic systems to control the stereochemistry of the newly formed chiral centers. beilstein-journals.org

Furthermore, α,β-unsaturated esters are pivotal in cycloaddition reactions, serving as dienophiles in Diels-Alder reactions to construct six-membered rings. Their utility extends to polymerization reactions, where they can be used as monomers. For example, the group-transfer polymerization of this compound has been studied to produce polymers with specific tacticities. acs.org

The functionalization of polymers with α,β-unsaturated esters like this compound is another active area of academic inquiry. researchgate.net This research aims to modify the properties of existing polymers by introducing new functional groups. Additionally, the biological synthesis of these esters is being explored through metabolic engineering, offering a renewable route to these valuable chemicals. researchgate.netresearchgate.net The aziridination of α,β-unsaturated esters represents another facet of their synthetic utility, providing access to nitrogen-containing heterocycles. nih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H10O2 |

|---|---|

Peso molecular |

114.14 g/mol |

Nombre IUPAC |

ethyl but-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3 |

Clave InChI |

ZFDIRQKJPRINOQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C=CC |

Punto de ebullición |

137.25 °C |

Descripción física |

Colorless liquid with a pungent odor; [CAMEO] |

Origen del producto |

United States |

Synthetic Methodologies for Ethyl Crotonate and Its Chemical Congeners

Direct Esterification Processes and Catalytic Facilitation

The most common and industrially significant method for producing ethyl crotonate is through the direct esterification of crotonic acid with ethanol (B145695). ontosight.aivulcanchem.com This reaction is an equilibrium process and is typically catalyzed by a strong acid to increase the reaction rate. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Fischer-Speier Esterification: This classic method involves refluxing crotonic acid and an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.comwikipedia.org The use of excess ethanol helps to shift the equilibrium towards the formation of the ester. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Catalytic Systems: A variety of catalysts can be employed to facilitate this esterification. While mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion issues. researchgate.net Consequently, research has focused on developing alternative, more benign catalysts. Solid acid catalysts, for instance, offer advantages such as easier separation from the reaction mixture and potential for reuse.

The kinetics of the esterification of crotonic acid with various alcohols, including octyl, decyl, and dodecyl alcohol, have been studied using sulfuric acid as a catalyst. researchgate.net These studies indicate that the reaction generally follows second-order kinetics. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts for the Esterification of Crotonic Acid

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | Reflux with excess alcohol | High conversion rates, readily available | Corrosive, difficult to separate from product, potential for side reactions |

| p-Toluenesulfonic Acid | Similar to sulfuric acid | Solid, easier to handle than sulfuric acid | Still requires neutralization and separation |

| Solid Acid Catalysts | Varies with catalyst type | Reusable, non-corrosive, easy separation | May have lower activity than mineral acids |

| Lewis Acids | Varies with catalyst type | Can be highly selective | Often more expensive, sensitive to moisture |

Functional Group Transformations and Derivatization Strategies

This compound's carbon-carbon double bond and ester functionality provide two reactive sites for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The selective reduction of the ester group in the presence of the double bond, or vice versa, can be challenging. However, specific reagents and conditions allow for the targeted synthesis of hydroxycrotonate derivatives. For example, ethyl 4-hydroxycrotonate can be prepared through the selective reduction of a carboxylic acid in the presence of a carboxylic ester using borane. orgsyn.org This valuable intermediate can be further oxidized to ethyl 4-oxocrotonate. orgsyn.org

The double bond in this compound is susceptible to halogenation. The reaction of this compound with bromine, for instance, yields ethyl α,β-dibromobutyrate. uni.edu These halogenated derivatives can then undergo nucleophilic substitution reactions, providing a pathway to a variety of other functionalized crotonates. For example, the bromine atoms can be displaced by various nucleophiles to introduce new functional groups.

Aminated crotonates can be synthesized through the reaction of crotonic acid derivatives with amines. For instance, ethyl 3-(dimethylamino)crotonate can be prepared by reacting a crotonic acid derivative with dimethylamine. smolecule.com Another approach involves the amination of β-ketoesters, which can be catalyzed by acids like H6P2W18O62·24H2O, either in bulk or supported on silica. conicet.gov.ar While direct trifluorination of this compound is less common, fluorinated building blocks can be used to synthesize trifluorinated crotonate analogs.

Alkoxy groups can be introduced into the crotonate backbone through various methods. One approach involves the reaction of a halogenated crotonate with an alkoxide. Another strategy is the conjugate addition of an alcohol to the activated double bond of this compound, often facilitated by a base.

Amination and Trifluorination Reactions

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis and its subsequent derivatization.

Esterification: In direct esterification, the molar ratio of alcohol to carboxylic acid, catalyst concentration, and reaction temperature are key parameters. researchgate.net For instance, in the esterification of crotonic acid with long-chain alcohols, the reaction kinetics and activation energy are influenced by the chain length of the alcohol. researchgate.net The use of a Dean-Stark apparatus to remove water can effectively drive the equilibrium towards the product side. wikipedia.org

Derivatization: For derivatization reactions, the choice of solvent, temperature, and catalyst is critical. In the synthesis of poly(this compound)s via group-transfer polymerization, the steric hindrance of the silyl (B83357) moiety in the catalyst and a low polymerization temperature were found to enhance the disyndiotacticity of the resulting polymer. acs.org Similarly, in the synthesis of β-aminocrotonates, using toluene (B28343) as a solvent or employing solvent-free conditions with a recyclable catalyst like H6P2W18O62·24H2O can lead to high yields. conicet.gov.ar

Table 2: Key Optimization Parameters in this compound Synthesis

| Reaction Type | Parameter | Effect on Reaction |

|---|---|---|

| Direct Esterification | Reactant Molar Ratio | Excess alcohol shifts equilibrium towards products |

| Catalyst Concentration | Higher concentration increases reaction rate but may lead to side reactions | |

| Temperature | Increases reaction rate but can also promote side reactions | |

| Water Removal | Drives the equilibrium towards ester formation | |

| Derivatization | Solvent | Can influence reaction rate, selectivity, and solubility of reactants |

| Temperature | Affects reaction kinetics and can influence stereoselectivity | |

| Catalyst | Choice of catalyst can determine the reaction pathway and product stereochemistry |

Advanced Mechanistic Studies of Ethyl Crotonate Reactions

Dimerization Pathways and Stereochemical Outcomes

The dimerization of ethyl crotonate represents a significant pathway for creating larger, more complex molecules from a simple monomer. The mechanism and the resulting stereochemistry of the dimer product, diethyl 2-ethylidene-3-methylpentanedioate, are highly dependent on the catalytic system employed. researchgate.net

Base-catalyzed dimerization of crotonate esters proceeds via a Michael addition mechanism. capes.gov.br The process is initiated when a strong base abstracts a proton from a crotonate molecule to form a carbanion. Studies on the related mthis compound using solid base catalysts like Magnesium Oxide (MgO) indicate the reaction begins with the abstraction of an allylic hydrogen from the methyl group to create an allylic carbanion. capes.gov.br This nucleophilic carbanion then attacks the β-carbon of a second crotonate molecule in a conjugate addition. capes.gov.br An earlier study involving this compound with a potassium-benzylpotassium catalyst suggested that the vinylic hydrogen at the α-position is more acidic and is abstracted first. researchgate.net Regardless of the initial abstraction site, the resulting anion attacks a second molecule to form an intermediate that ultimately rearranges to the more stable conjugated final product, the diethyl ester of 2-ethylidene-3-methylglutaric acid. researchgate.netcapes.gov.br

Organocatalysis provides a powerful tool for the selective dimerization of crotonates under mild conditions. researchgate.net N-Heterocyclic Carbenes (NHCs), such as 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPr2Me2), have been successfully used to catalyze the dimerization of this compound at room temperature. researchgate.netacs.org Another class of effective organocatalysts includes electron-rich phosphines, specifically N,N′‐bis(imidazolyl) guanidinylphosphines (BIG−Ps), which facilitate a facile head-to-tail dimerization. researchgate.netresearchgate.net These reactions proceed smoothly under mild conditions to generate functionalized 2-ethylidene-3-methylpentanedioates in high yields. researchgate.net The use of potassium t-butoxide in THF also leads to a rapid dimerization, achieving full conversion in under 15 seconds. researchgate.netacs.org

The choice of catalyst is crucial for controlling the stereochemical outcome of the dimerization, yielding different geometric isomers of diethyl 2-ethylidene-3-methylpentanedioate. researchgate.net

Base-Catalyzed Systems: Using a potassium-benzylpotassium catalyst results in a dimer that is 81% cis isomer, where the vinylic hydrogen is cis to the carboethoxy group. researchgate.net

Organocatalytic and Strong Base Systems: In contrast, catalysis by N-heterocyclic carbenes (NHCs) or potassium t-butoxide produces a majority of the trans isomer, with reported trans content ranging from 68% to 82%. researchgate.net

Phosphine Organocatalysts: Dimerization catalyzed by BIG-P1 organocatalysts demonstrates remarkable stereoselectivity, yielding E-rich dimers with an E-isomeric content between 90% and 97%. researchgate.net

This highlights the ability to tune the stereochemical output of the dimerization by selecting the appropriate catalytic system.

Organocatalytic Systems for Selective Dimerization

Gas-Phase Oxidation and Atmospheric Degradation Mechanisms

The atmospheric fate of this compound is primarily determined by its gas-phase reactions with oxidants like the hydroxyl radical (OH) and chlorine atoms (Cl). These reactions contribute to its degradation and the formation of secondary atmospheric pollutants.

The primary degradation pathway for this compound in the troposphere is initiated by the hydroxyl (OH) radical. nih.govacs.org The reaction proceeds mainly through the electrophilic addition of the OH radical to the carbon-carbon double bond (>C=C<). acs.orgresearchgate.net This addition is the dominant reaction channel and leads to the formation of two possible hydroxyalkyl radicals: CH₃CH(OH)CH(•)C(O)OCH₂CH₃ and CH₃CH(•)CH(OH)C(O)OCH₂CH₃. acs.org Theoretical studies confirm that the addition of OH to the double bond, forming the more stable β-hydroxy radical, is the most favored pathway. researchgate.netresearchgate.net These radicals react further with atmospheric oxygen to form peroxy radicals, which then decompose into stable end products. acs.org Identified degradation products in NOx-free conditions include 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid. nih.govacs.org The kinetics of this reaction have been determined at 298 K and atmospheric pressure. nih.govacs.orgconicet.gov.ar

In marine or coastal areas with higher concentrations of chlorine atoms, the reaction with Cl can also be a significant atmospheric sink for this compound. nih.govacs.org Similar to the OH radical reaction, the mechanism involves the addition of the chlorine atom to the C=C double bond. nih.gov The rate coefficient for this reaction has been determined experimentally, showing it to be faster than the reaction with OH radicals. nih.govacs.orgconicet.gov.ar

Interactive Data Table: Reaction Rate Coefficients

The following table summarizes the experimentally determined room temperature rate coefficients for the gas-phase reactions of this compound with OH radicals and Cl atoms.

| Reactant | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Citation |

| This compound | OH Radical | (4.96 ± 0.61) × 10⁻¹¹ | nih.govacs.orgconicet.gov.ar |

| This compound | Cl Atom | (2.52 ± 0.62) × 10⁻¹⁰ | nih.govacs.orgconicet.gov.ar |

Ozone (O₃) Initiated Reactions and Rate Coefficients

The reaction between this compound and ozone in the gas phase is a significant atmospheric degradation pathway, particularly in polluted environments with elevated ozone concentrations. conicet.gov.ar Experimental studies have determined the rate coefficients for this reaction at ambient temperature and atmospheric pressure.

A study using the relative rate method determined the room temperature rate coefficient for the reaction of ozone with this compound to be (8.0 ± 1.8) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar Another investigation reported a value of (5.5 ± 1.4) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. rsc.org These values indicate that the ozonolysis of this compound is a relatively slow process compared to its reaction with other atmospheric oxidants like the hydroxyl radical (OH). conicet.gov.ar However, during nighttime or in winter at high latitudes when OH concentrations are low, ozone-initiated degradation can become the dominant removal process for this compound. conicet.gov.ar

The reaction proceeds primarily through the addition of ozone to the carbon-carbon double bond, forming a primary ozonide. researchgate.net This intermediate is unstable and decomposes to form a Criegee intermediate and a carbonyl compound. researchgate.net The nature of the substituent groups on the double bond influences the reaction rate. conicet.gov.ar

Table 1: Rate Coefficients for the Gas-Phase Reaction of Ozone with this compound at 298 K

| Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Reference |

| (8.0 ± 1.8) x 10⁻¹⁸ | 298 ± 1 K, Atmospheric Pressure | conicet.gov.ar |

| (5.5 ± 1.4) x 10⁻¹⁸ | 298 ± 2 K, 990 ± 15 mbar | rsc.org |

| (7.1 ± 1.6) x 10⁻¹⁸ | Room Temperature | researchgate.net |

This table presents experimentally determined rate coefficients for the reaction of ozone with this compound under atmospheric conditions. The different values reflect variations in experimental setups and reference compounds used.

Computational Elucidation of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry has been employed to investigate the reaction mechanisms of this compound with atmospheric oxidants, providing detailed insights into the potential energy surfaces of these reactions. researchgate.netresearchgate.net For the reaction with the hydroxyl (OH) radical, theoretical studies have mapped out the potential energy surface, identifying the most favorable reaction pathways. researchgate.netresearchgate.net

These studies show that the dominant reaction pathway is the addition of the OH radical to the carbon-carbon double bond. researchgate.netresearchgate.net The addition can occur at either the C2 or C3 position of the this compound molecule. Calculations indicate that the formation of the β-hydroxy radical, resulting from OH addition to the C3 carbon, is the most stable pathway. researchgate.net The potential energy surface reveals the formation of pre-reaction complexes and transition states, with their relative energies calculated to determine the reaction kinetics. researchgate.net For instance, a schematic potential energy surface for the reaction of this compound with the OH radical has been constructed at the M06-2X/6-311++G(3df,2p)//M06-2X/6-311++G(d,p) + ZPE level of theory, providing energies in kcal mol⁻¹. researchgate.net

These computational approaches allow for the calculation of theoretical rate constants which can be compared with experimental values. researchgate.net They also help in understanding the temperature dependence of the reaction rates. researchgate.net The study of potential energy surfaces is crucial for predicting the branching ratios of different reaction channels and identifying the primary degradation products. researchgate.netosti.gov

Identification of Specific Atmospheric Degradation Products

The atmospheric degradation of this compound, initiated by reactions with oxidants like OH radicals and ozone, leads to the formation of various smaller, oxygenated products. conicet.gov.aracs.org Experimental studies, often utilizing gas chromatography-mass spectrometry (GC-MS), have identified several of these degradation products. acs.orgconicet.gov.ar

For the OH-initiated oxidation of this compound in the absence of NOx, the primary products observed include:

2-Hydroxypropanal

Acetaldehyde

Formaldehyde

Formic acid acs.orgconicet.gov.ar

These products are consistent with the mechanism involving the addition of the OH radical to the C2 and C3 positions of the double bond, followed by the decomposition of the resulting 2,3- or 3,2-hydroxyalkoxy radicals. acs.orgconicet.gov.ar

In the case of ozonolysis, the degradation is expected to produce acids, aldehydes, and anhydrides. conicet.gov.ar The decomposition of the primary ozonide leads to the formation of Criegee intermediates and carbonyls. researchgate.net For mthis compound, a structurally similar compound, low-temperature oxidation initiated by ozone has been shown to produce keto-hydroperoxides. researchgate.net The subsequent reactions of these primary products contribute to the formation of secondary organic aerosols (SOA). conicet.gov.ar

Nucleophilic Substitution Kinetics and Mechanistic Insights

Kinetics of Substitution Reactions with Substituted Anilines

The kinetics of the nucleophilic substitution reaction between ethyl 4-bromocrotonate and various substituted anilines have been investigated to understand the influence of the nucleophile's structure on the reaction rate. These studies are typically conducted in a mixed solvent system, such as 90% acetone (B3395972) and 10% water, and the reaction progress is monitored over time to determine the rate constants.

The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both ethyl 4-bromocrotonate and the aniline (B41778). Experimental findings show that electron-releasing substituents on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. This indicates that the nucleophilicity of the aniline is a key factor in determining the reaction speed. For example, the reaction rate increases with the increasing basicity of the aniline, as shown by a positive Bronsted coefficient.

Table 2: Second-Order Rate Constants for the Reaction of Ethyl 4-bromocrotonate with Substituted Anilines in 90% Acetone-10% Water (v/v) at 35°C

| Substituent in Aniline | k₂ (x 10⁴ dm³ mol⁻¹ s⁻¹) |

| p-OCH₃ | 16.5 |

| p-CH₃ | 7.5 |

| H | 3.0 |

| p-Cl | 1.1 |

| p-Br | 1.0 |

| m-Cl | 0.5 |

This table illustrates the effect of substituents on the rate of nucleophilic substitution. Electron-donating groups like p-OCH₃ and p-CH₃ accelerate the reaction, while electron-withdrawing groups like p-Cl, p-Br, and m-Cl retard it. Data is derived from studies on ethyl 4-bromocrotonate.

Hammett Equation Analysis and Reactivity-Selectivity Relationships

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds in a given reaction. libretexts.orgwikipedia.org For the reaction of ethyl 4-bromocrotonate with meta- and para-substituted anilines, a linear relationship is observed when plotting the logarithm of the second-order rate constants (log k₂) against the Hammett substituent constants (σ/σ⁻).

At 35°C, the Hammett plot yields a ρ-value of -1.819. The negative sign of ρ indicates that the reaction is facilitated by electron-donating substituents, which increase the electron density at the reaction center (the nitrogen atom of the aniline). This supports a mechanism where the aniline acts as a nucleophile in the rate-determining step. The magnitude of the ρ-value provides a measure of the reaction's sensitivity to substituent effects. libretexts.org

The reactivity-selectivity principle (RSP) suggests that a more reactive species is less selective. wikipedia.org However, in the case of the reaction of ethyl 4-bromocrotonate with anilines, this principle does not hold true. This failure of the RSP is not uncommon and highlights the complexity of factors influencing chemical reactivity. wikipedia.org

Isokinetic Temperature Determination

The isokinetic temperature (β) is the temperature at which all members of a reaction series with the same mechanism have the same rate constant. The existence of an isokinetic relationship, often verified by a linear plot of log k₂ at one temperature against log k₂ at another (Exner plot), implies that a single mechanism is operative for all the reactions in the series.

Radical Polymerization Mechanisms and Reactivity

This compound's behavior in radical polymerization is significantly influenced by its structure, particularly the presence of a β-methyl group.

While this compound exhibits a negligible tendency to homopolymerize, it readily participates in free-radical copolymerization with other monomers. nih.govacs.org A notable example is its copolymerization with vinyl acetate, which has found applications in various industrial products. nih.govacs.org More recently, the copolymerization of this compound and other crotonate esters with 2-methylen-1,3-dioxepane (MDO) has been demonstrated to produce degradable alternating copolymers. nih.govacs.org This is surprising given that both monomers are challenging to copolymerize with common monomers like styrenes and acrylates. nih.govacs.org

The reactivity ratios for crotonates are typically low (r_CA ≈ 0), which can be advantageous in achieving good incorporation of the comonomer. nih.govacs.org In the copolymerization with MDO, both monomers react at approximately the same rate, leading to a copolymer with a homogeneous composition. nih.gov

The primary reason for the reluctance of this compound to undergo homopolymerization is the steric hindrance caused by the β-methyl group. nih.govacs.org This substitution makes the double bond less accessible to the propagating radical chain. researchgate.net Consequently, common radical initiators like azobisisobutyronitrile (AIBN) are ineffective in polymerizing alkyl crotonates. nih.gov

However, advancements in polymerization techniques have shown some success. Group-transfer polymerization (GTP) using organic acid catalysts can polymerize various alkyl crotonates, including this compound, to yield polymers with controlled molecular weights and narrow distributions. acs.org The thermal properties of the resulting poly(this compound) are influenced by the disyndiotacticity of the polymer chain. acs.org

Free-Radical Copolymerization Behavior with Other Monomers

Catalytic Roles in Complex Organic Transformations (beyond polymerization)

Beyond its role as a monomer, this compound can also be involved in catalytic processes for complex organic transformations. For instance, it has been used as a substrate in aza-Michael reactions catalyzed by recyclable nanocatalysts like Fe3O4@SiO2@FeCl3. iau.ir In these reactions, various amines add across the double bond of this compound to form β-amino ketone derivatives, which are important synthetic intermediates. iau.ir The catalyst in this system demonstrates high efficiency and can be easily recovered and reused. iau.ir

Furthermore, this compound has been employed in catalytic dimerization reactions. researchgate.net N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the head-to-tail dimerization of crotonates. researchgate.net This highlights the diverse reactivity of this compound under different catalytic conditions, extending its utility in synthetic organic chemistry. vulcanchem.com

Role as a π-Acid in Reductive Elimination Steps

In organometallic chemistry, the reductive elimination step involves the formation of a new bond between two ligands attached to a metal center, coupled with a reduction in the metal's oxidation state. numberanalytics.com The rate and efficiency of this crucial step can be significantly influenced by the electronic properties of the ligands present in the coordination sphere. libretexts.org this compound, with its electron-deficient carbon-carbon double bond conjugated to a carbonyl group, can function as a π-acidic ligand. askiitians.com This means it can accept electron density from the metal center into its π* antibonding orbitals. numberanalytics.com This π-acceptor ability plays a vital role in promoting reductive elimination from certain metal complexes. researchgate.net

The acceleration of reductive elimination by π-acidic ligands like this compound is attributed to the stabilization of the electron-rich metal center that forms as the elimination proceeds. libretexts.org As the two ligands destined for elimination begin to form a new bond, they formally take electrons from the metal, leading to a more electron-rich metallic center in the transition state. libretexts.org A π-acidic ligand, such as this compound, can delocalize this increased electron density, thereby lowering the energy of the transition state and accelerating the rate of the reductive elimination step. researchgate.net

Detailed research findings have demonstrated the tangible effects of this compound in catalytic reactions. For instance, in a rhodium-catalyzed Suzuki-Miyaura coupling reaction, the addition of a catalytic amount of this compound was found to slightly increase the efficiency of the reaction. nih.gov This enhancement is attributed to its role as a π-acid, which promotes the reductive elimination step of the catalytic cycle. nih.gov

In a study involving the activation of unstrained carbon-carbon bonds, this compound was specifically anticipated to serve as a π-acid to facilitate the reductive elimination of a C(sp²)–C(sp²) bond from a rhodium complex. nih.gov The proposed mechanism involved an oxidative addition of the C-C bond to the rhodium center, followed by transmetalation and subsequent reductive elimination, which was accelerated by the presence of this compound. nih.gov

The following table summarizes the observed effects of this compound and other components in a rhodium-catalyzed cross-coupling reaction, highlighting the importance of each component for reaction efficiency. nih.gov

| Entry | Variation from Standard Conditions | Yield (%) |

| 1 | None | 68 |

| 2 | Without [Rh(C₂H₄)₂Cl]₂ | 0 |

| 3 | Without 2-amino-3-picoline (C1) | 0 |

| 4 | Without TsOH·H₂O | <10 |

| 5 | Without MeIMes | <10 |

| 6 | Without H₂O | 20 |

| 7 | Without this compound | 55 |

Table 1: Effect of Reaction Components on a Rhodium-Catalyzed Suzuki-Miyaura Coupling Reaction. Data sourced from a study on the Suzuki-Miyaura coupling of simple ketones. nih.gov

The data clearly indicates that while the reaction can proceed without this compound, its presence leads to a noticeable increase in the product yield, underscoring its beneficial role in promoting the reductive elimination step. nih.gov This ability to act as a π-acid makes this compound a valuable additive in certain catalytic systems where reductive elimination is a rate-limiting or challenging step.

Polymerization Science and Poly Ethyl Crotonate Research

Group-Transfer Polymerization (GTP) of Alkyl Crotonates

Group-transfer polymerization has emerged as a key technique for the synthesis of poly(alkyl crotonates), overcoming the challenges of steric hindrance that typically inhibit the polymerization of β-substituted monomers like ethyl crotonate. semanticscholar.orgacs.org This living polymerization method allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.org

The successful GTP of alkyl crotonates, including this compound, relies on specific catalytic systems and initiators. Researchers have explored various combinations to optimize the polymerization process.

Organic Acid Catalysts: Organic superacids, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), have been effectively used to catalyze the GTP of this compound. acs.orgacs.org In these systems, a silyl (B83357) ketene (B1206846) acetal (B89532) like 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) typically serves as the initiator. acs.orgacs.org This combination has proven successful in producing poly(this compound) (PEtCr) in high yields (>99%) with a narrow molecular weight distribution (MWD ≈ 1.14). acs.orgacs.org

Silicon Lewis Acid Catalysts: Another prominent system involves silicon Lewis acid catalysts, such as N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides (Tf₂NSiR₃), paired with silyl ketene acetal (SKA) initiators. acs.orgrsc.org The choice of the trialkylsilyl group (e.g., trimethylsilyl (B98337), triethylsilyl) on both the catalyst and initiator is crucial for controlling the polymerization. acs.orgresearchgate.net

Inorganic Lewis Acid Catalysts: Earlier studies also utilized inorganic Lewis acids. For instance, mercury (II) iodide (HgI₂) in conjunction with a co-catalyst like iodotriethylsilane has been used to polymerize alkyl crotonates with ketene trialkylsilyl acetals as initiators. researchgate.netnii.ac.jp

| Catalyst Type | Example Catalyst | Example Initiator | Key Findings |

|---|---|---|---|

| Organic Superacid | C₆F₅CHTf₂ | MTS | High yield (>99%) and narrow MWD (~1.14) for PEtCr. acs.orgacs.org |

| Silicon Lewis Acid | N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiR₃) | Silyl Ketene Acetal (SKA) | Allows for control over stereoregularity through steric hindrance. acs.orgresearchgate.net |

| Inorganic Lewis Acid | Mercury (II) Iodide (HgI₂) | Ketene Trialkylsilyl Acetal | Achieves predominantly disyndiotactic polymers. researchgate.netnii.ac.jp |

The steric bulk of the silyl groups on both the catalyst and the initiator plays a critical role in the GTP of alkyl crotonates. This steric hindrance significantly influences the stereoregularity of the resulting polymer and the kinetics of the reaction.

Research has shown that increasing the steric bulk of the silyl moiety enhances the disyndiotacticity of the poly(this compound). acs.orgresearchgate.net For polymerizations conducted at -40 °C, the disyndiotacticity of the polymers increased as the silyl group became larger, in the order of trimethylsilyl (61%) < tert-butyldimethylsilyl (75%) < triethylsilyl (85%). acs.org

Furthermore, kinetic modeling has revealed that bulkier alkyl substituents on the silyl group increase the ratio of the activation energy of the cyclization (a termination reaction) to that of the propagation reaction. semanticscholar.orgrsc.org This indicates that steric hindrance can be strategically used to suppress termination reactions, particularly at higher temperatures, allowing for better control over the polymerization process. rsc.org

A significant achievement in the polymerization of this compound is the ability to control its stereochemistry to produce highly disyndiotactic polymers. This specific arrangement of monomer units along the polymer chain imparts superior thermal properties. acs.orgresearchgate.net

The synthesis of disyndiotactic poly(this compound) is achieved by leveraging two key factors: low polymerization temperatures and the steric hindrance of the silyl groups in the catalytic system. acs.orgresearchgate.net By using a combination of a silyl ketene acetal initiator and a silicon Lewis acid catalyst with bulky silyl groups (e.g., triethylsilyl) at reduced temperatures, researchers have successfully synthesized PEtCr with high disyndiotacticity. acs.org

The effect of stereoregularity on the polymer's properties is profound. A poly(this compound) with 92% disyndiotacticity exhibits a glass transition temperature (Tg) of 201 °C, whereas a polymer with only 53% disyndiotacticity has a Tg of 82 °C. acs.orgresearchgate.net This dramatic increase in Tg is attributed to the regular, ordered arrangement of the polymer chains, which enhances the material's heat resistance. acs.orgresearchgate.net

| Disyndiotacticity (%) | Polymerization Temperature (°C) | Catalyst/Initiator Silyl Moiety | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| 53 | 30 | Triethylsilyl | 82 acs.orgresearchgate.net |

| 61 | -40 | Trimethylsilyl | - |

| 75 | -40 | tert-Butyldimethylsilyl | - |

| 85 | -40 | Triethylsilyl | - |

| 92 | -60 | Triisopropylsilyl | 201 acs.orgresearchgate.net |

Kinetic modeling has been instrumental in understanding the mechanism of the GTP of alkyl crotonates catalyzed by silicon Lewis acids. rsc.orgrsc.org These models quantitatively verify the proposed elementary reactions, including monomer activation, propagation of living species, and termination reactions. semanticscholar.orgrsc.org

A key finding from kinetic studies is the competition between the propagation reaction and a termination reaction known as backbiting cyclization. acs.orgacs.org For a system using a trimethylsilyl moiety, the activation energy for cyclization (Ec = 37.8 kJ mol⁻¹) is significantly higher than that for propagation (Ep = 28.6 kJ mol⁻¹). semanticscholar.orgrsc.org This confirms that termination reactions become more pronounced at elevated temperatures. rsc.org The model also supports the experimental observation that increasing the steric bulk of the silyl group helps to manage these competing reactions. semanticscholar.orgrsc.org

Mechanistic verification through techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has corroborated these findings. Analysis of polymers synthesized at low temperatures (e.g., -40 °C) shows predominantly linear polymer chains, indicative of a living polymerization process. acs.orgacs.org In contrast, polymers produced at higher temperatures (e.g., 20 °C) show a significant presence of cyclized structures, confirming the increased rate of termination side reactions. acs.orgacs.org

Stereoregularity Control: Synthesis and Characterization of Disyndiotactic Poly(this compound)

Alternating Copolymerization Studies

Beyond homopolymerization, this compound has been explored in copolymerization studies to create new materials with tailored properties, such as degradability.

A notable area of research is the free-radical copolymerization of crotonate esters with cyclic ketene acetals like 2-methylen-1,3-dioxepane (MDO). nih.govehu.es While crotonates are known for their low reactivity in radical polymerization, their copolymerization with MDO proceeds with surprising efficiency to form alternating copolymers. nih.govehu.es

In this process, MDO undergoes radical ring-opening, which introduces hydrolyzable ester bonds directly into the backbone of the polymer. nih.govehu.es This structure imparts degradability to the final material. The alternating nature of the copolymer has been confirmed through MALDI-TOF analysis and the determination of reactivity ratios, which were found to be significantly less than one (e.g., for butyl crotonate, rMDO = 0.105 and rBCr = 0.017). nih.govehu.es These alternating copolymers exhibit enhanced degradability, particularly under basic conditions. nih.govehu.es This research has been successfully extended from butyl crotonate to other esters, including this compound, demonstrating the potential to create a family of degradable copolymers with tunable properties. nih.govacs.org

Analysis of Reactivity Ratios in Copolymerization

In polymer science, reactivity ratios are critical parameters that describe the tendency of a monomer to react with a growing polymer chain ending in the same monomer unit versus a comonomer unit. These ratios, typically denoted as r₁ and r₂, are fundamental to predicting copolymer composition and microstructure. The copolymerization of 1,2-disubstituted ethylenes like this compound presents significant challenges due to factors such as steric hindrance and low propagation rates. acs.orgnih.gov

Research into the copolymerization of crotonate esters has provided valuable insights into their reactivity. Although this compound itself is difficult to copolymerize, studies on its analogues, such as butyl crotonate (BCr), offer a clear understanding of its behavior. In the radical copolymerization of butyl crotonate with 2-methylen-1,3-dioxepane (MDO), the reactivity ratios were determined experimentally. acs.orgnih.gov The estimated values were found to be significantly less than one, indicating a preference for cross-propagation, where each monomer prefers to react with the other monomer type. acs.org

The determined reactivity ratios for the Butyl Crotonate/MDO system were:

r_BCr = 0.017 ± 0.007

r_MDO = 0.105 ± 0.013

These low values, particularly for the crotonate monomer, support the formation of a copolymer with a strong alternating tendency. acs.orgnih.gov The Mayo-Lewis equation, which relates the monomer feed composition to the instantaneous copolymer composition, shows that for a wide range of monomer feed ratios (from 45% to 80% BCr), the resulting copolymer composition remains nearly constant at approximately 50% BCr. acs.orgnih.gov This behavior is characteristic of alternating copolymerization and highlights a method to effectively incorporate otherwise unreactive crotonate monomers into a polymer chain. nih.gov The reported low reactivity ratios for crotonates (r_CA ≈ 0) in other systems, such as with vinyl acetate, further corroborate this behavior. acs.orgnih.gov

Table 1: Experimentally Determined Reactivity Ratios for Butyl Crotonate (BCr) and 2-Methylen-1,3-dioxepane (MDO) Copolymerization

| Monomer | Reactivity Ratio (r) |

|---|---|

| Butyl Crotonate (BCr) | 0.017 ± 0.007 |

| 2-Methylen-1,3-dioxepane (MDO) | 0.105 ± 0.013 |

Data sourced from research on the radical copolymerization of MDO and BCr. acs.org

Structure-Property Relationships in Poly(this compound)

The physical and thermal properties of polymers are intrinsically linked to their molecular structure, including chain architecture, stereochemistry, and intermolecular forces. For poly(this compound) (PEC), a key structural feature that dictates its properties is its tacticity, specifically its disyndiotacticity. researchgate.netacs.org Disyndiotacticity refers to the stereochemical arrangement where two adjacent chiral centers in the polymer backbone have opposite configurations (meso) and these pairs are arranged in a syndiotactic sequence (alternating R and S configurations along the chain).

Modern polymerization techniques, such as group-transfer polymerization (GTP), have enabled precise control over the stereoregularity of poly(alkyl crotonate)s. researchgate.netacs.orgresearchgate.net By carefully selecting silicon-based Lewis acid catalysts and silyl ketene acetal (SKA) initiators, researchers can synthesize PEC with varying degrees of disyndiotacticity, ranging from 53% to as high as 92%. researchgate.netacs.org The steric hindrance of the silyl groups on both the catalyst and the initiator, as well as low polymerization temperatures, are crucial factors in enhancing the disyndiotacticity of the resulting polymer. researchgate.netacs.org

A direct and significant relationship has been established between the disyndiotacticity of PEC and its thermal properties, most notably the glass transition temperature (T_g). researchgate.netacs.org Dynamic mechanical analysis (DMA) has revealed that a higher degree of disyndiotacticity leads to a marked increase in T_g. researchgate.netacs.orgresearchgate.net This phenomenon is attributed to the regular arrangement of polymer chains, which is promoted by the highly controlled ditacticity, leading to more efficient chain packing and restricted segmental motion. researchgate.netacs.org For instance, PEC with a disyndiotacticity of 53% exhibits a T_g of 82 °C, whereas a highly disyndiotactic sample (92%) has a T_g of 201 °C. researchgate.netacs.orgresearchgate.net This represents a T_g enhancement of approximately 3.1 °C for each percentage point increase in the disyndiotactic component, a much stronger correlation than observed for syndiotactic poly(methyl methacrylate). acs.org

Table 2: Relationship Between Disyndiotacticity and Glass Transition Temperature (T_g) in Poly(this compound) (PEC)

| Disyndiotacticity (%) | Glass Transition Temperature (T_g) (°C) |

|---|---|

| 53 | 82 |

| 92 | 201 |

T_g values were determined by dynamic mechanical analysis (DMA). researchgate.netacs.org

Applications of Ethyl Crotonate in Advanced Organic Synthesis

Intermediate for Complex Pharmaceutical and Agrochemical Precursors

Ethyl crotonate serves as a crucial intermediate in the synthesis of a variety of complex molecules destined for pharmaceutical and agrochemical applications. ontosight.aivulcanchem.comchemimpex.com Its structure is a key component in the production of more elaborate chemical frameworks. nordmann.global For instance, it is a known precursor for the preparation of various pharmaceutical compounds. chemicalbook.comlookchem.com

The utility of this compound extends to the synthesis of fluorinated compounds, which are of significant interest in medicinal and agricultural chemistry due to their unique biological properties. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, synthesized from precursors related to this compound, serves as a building block for fluorinated pharmaceuticals and agrochemicals that may exhibit enhanced stability and biological activity. ontosight.ai Similarly, derivatives like 3-amino-4,4,4-trifluoro this compound are important intermediates in the production of pesticides. google.com

Furthermore, this compound is employed in the synthesis of chiral building blocks essential for the pharmaceutical industry. One such process involves the enantioselective Michael addition of p-bromophenyl boronic acid to this compound to produce chiral 3-(4-bromophenyl)butanoic esters, which are valuable intermediates. orgsyn.org Another example is the Michael addition of benzylamine (B48309) to this compound, which forms racemic ethyl benzyl (B1604629) aminobutanoate, a precursor in the synthesis of (R)-3-amino butanol, another important pharmaceutical intermediate. derpharmachemica.com The Heck reaction, a powerful carbon-carbon bond-forming reaction, utilizes this compound to create trisubstituted alkenes, which are versatile pharmaceutical intermediates. nih.govfrontiersin.orgfrontiersin.org

A specific example of its application is in the synthesis of (+)-trans-Trikentrin A, a marine natural product with potential biological activity, where this compound is a key starting material. chemicalbook.comlookchem.com Its role as an intermediate is also highlighted in the synthesis of β-amino crotonates, which are precursors for calcium channel blockers like Nisoladipine, Benidipine, and Felodipine. haui.edu.vn

Building Block for Diverse Organic Scaffolds

The chemical reactivity of this compound makes it an exceptionally versatile building block for the construction of a wide range of organic scaffolds. vulcanchem.comchemimpex.com Its ability to participate in various chemical reactions allows for the efficient creation of complex molecular structures. chemimpex.com The presence of the conjugated double bond makes it reactive in several key transformations, including:

Cycloaddition reactions , where it can act as a dienophile. vulcanchem.com

Conjugate additions with various nucleophiles. vulcanchem.com

Tandem vicinal dialkylation reactions . vulcanchem.com

Heck reactions . vulcanchem.comnih.gov

These reactions enable chemists to introduce new functional groups and build up molecular complexity from a relatively simple and readily available starting material. This versatility is leveraged in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. vulcanchem.comchemimpex.com For example, it is used in the de novo synthesis of phenolic isoprenoids Grifolin and Neogrifolin, where it participates in a cyclization reaction with ethyl acetoacetate (B1235776). mdpi.com

Role in the Synthesis of Biologically Relevant Molecules (e.g., Vitamin B1)

This compound is a recognized precursor in the synthesis of essential biological molecules. ontosight.ai Notably, it plays a role in the synthetic pathways leading to Vitamin B1 (thiamine). ontosight.ai While the detailed mechanism of its incorporation can be complex and part of a larger synthetic strategy, its contribution is significant. The synthesis of key intermediates for Vitamin B1 can involve precursors derived from or related to this compound. google.com

Strategic Use as a Dipolarophile in Cycloaddition Reactions

This compound is frequently employed as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. orgsyn.org Specifically, it reacts with 1,3-dipoles like nitrones to form isoxazolidine (B1194047) derivatives. These reactions often proceed with high regio- and stereoselectivity. semanticscholar.org

In the reaction of C,N-diarylnitrones with this compound, the major products are typically 2,3-diaryl-4-carbethoxy-5-methylisoxazolidines with a trans-trans stereochemistry. The selectivity of these cycloadditions can be influenced by both steric and electronic factors, with the electron-withdrawing carboxylate group of this compound directing the regiochemical outcome.

The mechanism and selectivity of these cycloaddition reactions have been investigated using Density Functional Theory (DFT). nih.govresearcher.life Studies on the reaction of benzonitrile (B105546) oxide with this compound show a one-step mechanism with an asynchronous transition state. nih.govresearcher.life Theoretical calculations of frontier molecular orbital energies and other reactivity indices have been used to predict and rationalize the observed regioselectivity, which is generally in excellent agreement with experimental results.

Below is a table summarizing findings from a study on the 1,3-dipolar cycloaddition of C,N-diarylnitrones to this compound.

| Nitrone Reactant | Dipolarophile | Reaction Conditions | Major Product Stereoisomer |

| C,N-diarylnitrones | This compound | Refluxing toluene (B28343), 8-14 hr | 3,4-trans-4,5-trans-isoxazolidine |

Another study investigated the 1,3-dipolar cycloaddition of trimethylsilyldiazomethane (B103560) with this compound, which leads to the formation of pyrazoline intermediates. The distribution of the final pyrazoline products was found to be highly sensitive to the reaction temperature. nih.gov

| Dipolarophile | Reaction Conditions | Products |

| This compound | Refluxing benzene/hexane | 2-Pyrazolines (types b and c) |

| This compound | Refluxing toluene | Mixture of 2-Pyrazolines (types a, b, and c) |

Applications in Multi-Step Convergent Synthesis

Convergent synthesis is a strategy that involves preparing separate fragments of a complex molecule and then coupling them together near the end of the synthesis. This approach is often more efficient than a linear synthesis. This compound and its derivatives are valuable components in such strategies.

A notable example is the enantioselective total synthesis of (+)-dynemicin A, a potent antitumor antibiotic. The synthetic route commences with the condensation of (−)-menthyl acetoacetate and trans-ethyl crotonate to form a crystalline cyclohexanedione derivative. acs.org This initial fragment is then elaborated through numerous steps before being coupled with another major fragment in the final stages of the synthesis. acs.org

Another application is found in the convergent synthesis of "angular" anthracyclinones, such as ochromycinone. One of the key steps involves the reaction of a dilithiated aromatic species with this compound to form an essential butyrate (B1204436) intermediate, which is then cyclized to build the core structure of the target molecule. cdnsciencepub.com These examples underscore the strategic importance of this compound in assembling complex molecular architectures through convergent pathways.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of various reactions involving ethyl crotonate. A notable application is in the study of [3+2] cycloaddition (32CA) reactions, such as the reaction between benzonitrile (B105546) oxide and this compound. researchgate.netnih.gov Computational studies using the B3LYP functional have shown that these reactions proceed through a one-step mechanism characterized by asynchronous transition states. researchgate.netresearcher.life This means that the two new bonds in the five-membered ring are formed at different rates.

In these cycloaddition reactions, DFT calculations of the Global Electron Density Transfer (GEDT) at the transition state indicate an electronic flux from the benzonitrile oxide to the this compound. researchgate.net This finding is crucial for understanding the electronic demands of the reaction.

Furthermore, DFT has been employed to investigate the atmospheric degradation of this compound initiated by hydroxyl (OH) radicals. researchgate.net These studies map out the dissociative channels, such as C-O bond cleavage and hydrogen migration, providing a detailed picture of the reaction pathways. researchgate.net By exploring the potential energy surface, researchers can identify the most favorable reaction channels, including H-abstraction from different positions on the this compound molecule and OH-addition to the C=C double bond. researchgate.net

Molecular Electron Density Theory (MEDT) Analyses for Reactivity and Selectivity

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density throughout a reaction. MEDT has been successfully applied to study various aspects of cycloaddition reactions involving this compound, including regioselectivity and stereoselectivity. researchgate.net

Quantum Chemical Methods for Reaction Kinetics and Thermodynamic Parameters

High-level quantum chemical methods are essential for accurately calculating the kinetic and thermodynamic parameters that govern the reactions of this compound. For instance, the reaction kinetics of the isomerization and decomposition of mthis compound radicals, an isomer of this compound, have been systematically studied using methods like DLPNO-CCSD(T)/CBS(T-Q)//M062X/ma-TZVP. researchgate.net Such calculations provide precise energy profiles and thermodynamic data for the species involved. researchgate.net

For the reactions of this compound with OH radicals, quantum chemical methods such as QCISD(T)/CBS//M062x/6-311++G(d,p) and CBS-QB3 have been used to explore the potential energy surfaces and investigate the subsequent isomerization and β-scission reactions of the primary radicals formed. researchgate.net These computational approaches are critical for developing detailed kinetic models for the combustion and atmospheric chemistry of unsaturated esters like this compound. researchgate.net

Table 1: Calculated Activation Enthalpies for the [3+2] Cycloaddition of Benzonitrile Oxide and this compound

This table presents the activation enthalpies (in kcal/mol) for the reaction, showing the influence of the reaction medium on the energy barrier.

| Phase | Activation Enthalpy (kcal/mol) |

| Gas Phase | 5.58 - 7.68 |

| Ethanol (B145695) & Acetonitrile | 6.61 - 11.10 |

Data sourced from a DFT study on the [3+2] cycloaddition reaction. researchgate.net

A cornerstone of computational reaction dynamics is the mapping of the potential energy surface (PES), which represents the potential energy of a system as a function of its atomic coordinates. libretexts.org For this compound, PES mapping has been crucial for understanding its reaction mechanisms. researchgate.netresearchgate.net

The PES for the reaction of this compound with the OH radical has been explored using methods like M06-2X/6-311++G(d,p). researchgate.net These surfaces reveal the energy landscape, including reactant complexes, transition states, and product complexes. researchgate.net Stationary points on the PES, such as minima (stable species) and first-order saddle points (transition states), are located and characterized through frequency calculations. visualizeorgchem.com

Characterizing the transition state is vital as its energy determines the activation barrier of the reaction. For the isomerization and decomposition of this compound radicals, transition states for various pathways, including stable cyclic transition states for isomerization and different β-scission routes, have been identified and their barrier heights calculated. researchgate.net This detailed characterization allows for a kinetic comparison of competing reaction pathways. researchgate.net

To bridge the gap between theoretical calculations on a PES and macroscopic experimental rates, statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. wikipedia.orgnumberanalytics.com RRKM theory allows for the computation of microcanonical rate constants for unimolecular reactions from the properties of the PES. wikipedia.org

For reactions involving this compound, phenomenological rate coefficients have been predicted by solving the time-dependent master equations based on RRKM theory. researchgate.net This has been applied to the degradation reactions initiated by OH radicals and the subsequent reactions of the resulting radicals over wide ranges of temperature (e.g., 500 to 1800 K) and pressure (e.g., 0.001 to 100 atm). researchgate.net Similarly, for the isomerization and decomposition of related crotonate radicals, rate constants were calculated over temperatures from 300 to 2500 K and pressures from 0.01 to 100 atm. researchgate.net These calculations show that isomerization reactions tend to dominate at lower temperatures, while decomposition becomes more significant as the temperature increases. researchgate.net

Potential Energy Surface Mapping and Transition State Characterization

Prediction of Reactivity and Selectivity via Electronic Structure Parameters (e.g., HOMO Energies)

Electronic structure parameters derived from quantum chemical calculations serve as powerful reactivity indices. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in Frontier Molecular Orbital (FMO) theory for predicting reactivity. wuxiapptec.comcdnsciencepub.com

In the context of cycloaddition reactions, the relative energies of the HOMO and LUMO of the reactants can predict the reaction's electronic demand and regioselectivity. For example, in a study of the 1,3-dipolar cycloaddition between a nitrone and mthis compound (a closely related ester), DFT-based reactivity indices were calculated to explain the observed regioselectivity. These indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), which are determined from the HOMO and LUMO energies. The analysis of these indices can determine whether a reaction has a normal or inverse electron demand, and local versions of these indices (Fukui functions) can predict the most favorable sites for bond formation, thus explaining the regioselectivity.

Table 2: Conceptual DFT Reactivity Indices for Mthis compound (Illustrative Example)

This table shows calculated electronic structure parameters for mthis compound, a compound structurally similar to this compound, illustrating the types of data used to predict reactivity. Energies are in electronvolts (eV).

| Parameter | Value |

| E(HOMO) | -7.65 |

| E(LUMO) | -0.56 |

| Chemical Potential (μ) | -4.11 |

| Chemical Hardness (η) | 7.09 |

| Global Electrophilicity (ω) | 1.19 |

| Global Nucleophilicity (N) | 1.83 |

Data sourced from a DFT study on the 1,3-dipolar cycloaddition of 2,3,4,5-tetrahydropyridine-l-oxide with mthis compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of ethyl crotonate, offering insights into its molecular structure. Both one-dimensional and two-dimensional NMR experiments are routinely employed to analyze this compound. southampton.ac.ukazom.comsouthampton.ac.uk

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each unique proton and carbon atom in the this compound molecule.

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different sets of protons within the molecule. asahilab.co.jpazom.comnews-medical.net The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons. azom.comnews-medical.net A typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits four main groups of signals. azom.commagritek.com

The high resolution of modern spectrometers allows for the clear observation of even small J-couplings, such as the one between the methyl and vinyl protons of the crotonyl group. magritek.com The integration of the peak areas in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, further confirming the structural assignment. magritek.com

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. oxinst.com A proton-decoupled ¹³C NMR spectrum shows a single sharp peak for each unique carbon atom. oxinst.com For this compound, six distinct resonances are typically observed, corresponding to the six carbon atoms in the molecule. azom.comnews-medical.netmagritek.com The chemical shifts in the ¹³C spectrum are highly sensitive to the nature of the carbon atom (e.g., carbonyl, alkene, aliphatic). oxinst.com For instance, the carbonyl carbon of the ester group appears at a significantly downfield chemical shift (around 166-167 ppm) compared to the other carbons. magritek.comoxinst.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~1.25 | Triplet | ~14 |

| CH₂ (ethyl) | ~4.15 | Quartet | ~60 |

| =CH- (β-carbon) | ~6.9 | Doublet of Quartets | ~144 |

| =CH- (α-carbon) | ~5.8 | Doublet of Quartets | ~123 |

| CH₃ (crotonyl) | ~1.85 | Doublet of Doublets | ~18 |

| C=O (carbonyl) | - | - | ~167 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. magritek.comoxinst.comblogspot.com |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. oxinst.com These techniques are invaluable for establishing the connectivity of atoms and confirming the stereochemistry of the molecule.

The Homonuclear Correlation Spectroscopy (COSY) experiment is a powerful tool for identifying protons that are coupled to each other. azom.comoxinst.com In the COSY spectrum of this compound, cross-peaks appear between the signals of protons that are spin-spin coupled, typically through two or three bonds. azom.comoxinst.com This allows for the unambiguous assignment of the proton signals within the ethyl and crotonyl fragments of the molecule. azom.comoxinst.com For example, the COSY spectrum clearly shows a correlation between the methyl protons and the methylene (B1212753) protons of the ethyl group, as well as correlations between the vinyl protons and the methyl protons of the crotonyl group. azom.commagritek.com The absence of cross-peaks between the ethyl and crotonyl systems confirms the presence of the ester linkage that separates them. oxinst.com

Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique used in ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. azom.comnews-medical.netmagritek.com DEPT experiments are typically run at different pulse angles (e.g., 45°, 90°, and 135°) to selectively observe or invert the signals of different carbon types. magritek.com

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃). magritek.com

DEPT-90: Shows signals only for CH groups. magritek.com

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. azom.comnews-medical.netmagritek.com

By combining the information from these spectra, the carbon signals of this compound can be definitively assigned to their respective groups. asahilab.co.jp The quaternary carbonyl carbon does not appear in any of the DEPT spectra because it is not directly attached to any protons. azom.comnews-medical.netmagritek.com

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. azom.commagritek.com This provides a direct link between the ¹H and ¹³C NMR spectra, confirming the assignments made from the one-dimensional experiments. azom.com In the HSQC spectrum of this compound, each cross-peak represents a one-bond C-H coupling. magritek.com A multiplicity-edited version of the HSQC experiment can also be used to differentiate between CH/CH₃ groups (which appear as positive signals) and CH₂ groups (which appear as negative signals). magritek.com

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

J-Resolved (JRES) Spectroscopy for Coupling Analysis

J-Resolved (JRES) spectroscopy is a powerful two-dimensional NMR technique that separates chemical shifts and scalar (J) couplings onto two different frequency axes. This method simplifies complex ¹H NMR spectra, which is particularly useful for a molecule like this compound where overlapping multiplets can obscure analysis. copernicus.orgmagritek.com

In the JRES spectrum of this compound, the chemical shifts are displayed along the f2 axis, while the proton-proton coupling information is spread along the f1 axis. asahilab.co.jpazom.com A projection along the f2 axis generates a "pure shift" or broadband proton-decoupled ¹H spectrum, where each proton signal appears as a single line, greatly simplifying spectral interpretation. magritek.com For instance, the overlapping multiplets of the two methyl groups and the partial overlap of the methylene quartet with other signals in the 1D spectrum of this compound can be clearly resolved in the 2D JRES spectrum. copernicus.org

Researchers have successfully used JRES to measure the J-couplings in this compound with high accuracy. The measured couplings are reported to be in excellent agreement with literature values, typically within 1 Hz. copernicus.org For a 25% solution of this compound in CDCl₃, specific coupling frequencies have been identified, such as a 7.10 Hz coupling between the triplet at 1.06 ppm and the quartet at 3.96 ppm, confirming their interaction. asahilab.co.jp Long-range coupling, like the 1.53 Hz splitting between positions 6 and 8, can also be observed. asahilab.co.jp

However, JRES spectra can exhibit artifacts, especially in cases of strong coupling between spin systems. copernicus.orgasahilab.co.jp In this compound, strong coupling artifacts have been observed, for example, between protons at a chemical shift of about 3 ppm with a J-coupling of +/- 20 Hz. copernicus.org These artifacts arise from the same coherence transfer pathway as the desired signals and cannot be removed by standard techniques like phase cycling. copernicus.org

Table 1: Measured J-Couplings for this compound from JRES Spectroscopy

| Coupled Protons | J-Coupling (Hz) | Reference |

| H-A, H-C | 7 ± 1 | copernicus.org |

| H-B, H-E | 7 ± 1 | copernicus.org |

| H-D, H-E | 16 ± 1 | copernicus.org |

| Triplet (1.06 ppm) & Quartet (3.96 ppm) | 7.10 | asahilab.co.jp |

| Positions 6 & 8 (long range) | 1.53 | asahilab.co.jp |

Nuclear Spin Relaxation Time Measurements (T1, T2)

Nuclear spin relaxation time measurements, specifically the spin-lattice (T1) and spin-spin (T2) relaxation times, provide valuable insights into the molecular dynamics of this compound. azom.commagritek.com These parameters are influenced by factors such as molecular size, shape, and intermolecular interactions.

For this compound, it has been observed that the relaxation times vary for different protons within the molecule. Typically, the CH protons exhibit the longest relaxation times, while the CH₃ protons have the shortest. azom.com This difference is attributed to the varying degrees of motional freedom experienced by different parts of the molecule.

In one study, T1 relaxation time measurements for a 250 mM solution of this compound in CDCl₃ were performed, and the build-up curves for different protons were fitted with single exponential functions to determine the T1 values. magritek.com Similarly, T2 relaxation times can be measured using a Carr-Purcell-Meiboom-Gill (CPMG) sequence. magritek.com Continuous flow NMR studies have reported experimental T1 relaxation times for this compound varying between 6 and 18 seconds. acs.org Another source reports T1 values for specific proton signals, as detailed in the table below. scribd.com

Table 2: Proton T1 Relaxation Times for this compound

| Signal | T1 (seconds) |

| E | 5.9 |

| D | 5.2 |

| C | 4.5 |

| B | 3.2 |

| A | 3.8 |

| Data from a JEOL Application Note on a sample of this compound. scribd.com |

Dynamic Nuclear Polarization (DNP) Enhanced NMR for Signal Improvement

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal intensity in NMR spectroscopy. bridge12.comcopernicus.orgnih.gov This is achieved by transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the analyte. For small molecules in solution, Overhauser DNP (ODNP) is often employed. bridge12.com

ODNP-enhanced NMR has been successfully applied to this compound to improve spectral resolution and sensitivity, particularly at low magnetic fields where spectra can be crowded and unresolved. copernicus.orgnih.gov By using ODNP, researchers have been able to obtain DNP-enhanced high-resolution NMR spectra of this compound, allowing for the observation of proton J-couplings even at a low field of 0.35 T (14.5 MHz ¹H frequency). bridge12.comnih.gov

In one study, ODNP-enhanced 2D JRES spectroscopy was used to separate the overlapping multiplets of this compound, enabling the clear identification of each chemical site. copernicus.orgcopernicus.org This approach demonstrates that the sensitivity gained from DNP can be leveraged to increase spectral resolution. copernicus.orgnih.gov For a sample of neat this compound with 10 mM TEMPONE as the polarizing agent, a signal enhancement of approximately -30 was observed. copernicus.orgnih.gov The presence of the polarizing agent did not prevent the resolution of J-couplings in the this compound spectrum. nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the analysis of this compound, providing the means for monitoring reaction progress, assessing purity, and quantifying the compound in various matrices.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. It is particularly valuable for monitoring the progress of chemical reactions and analyzing the resulting products.

In the synthesis of ethyl isocrotonate, for example, the progress of the hydrogenation of ethyl tetrolate can be monitored by GC. orgsyn.org Capillary GC analysis can be used to determine the ratio of Z and E isomers of this compound, with one method reporting retention times of 2.5 minutes for the (Z)-isomer and 2.95 minutes for the (E)-isomer under programmed temperature conditions. orgsyn.org

GC coupled with a flame ionization detector (GC-FID) has been employed to monitor the decay of this compound in gas-phase reactions with OH radicals and Cl atoms. conicet.gov.ar In these kinetic studies, the concentration of this compound was monitored over time to determine reaction rates. Furthermore, GC coupled with mass spectrometry (GC-MS) has been used for the identification of degradation products of this compound under atmospheric conditions. conicet.gov.ar

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of compounds. For this compound, HPLC is particularly useful for analyzing impurities and monitoring reactions involving less volatile substances.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid (or formic acid for MS-compatibility). sielc.com This technique can be scaled for preparative separation to isolate impurities. Chiral HPLC has also been utilized to monitor the enantiomeric purity of products from reactions involving this compound, such as in the enantioselective Michael addition of p-bromophenyl boronic acid. orgsyn.org

Advanced Preparative Chromatography Techniques (e.g., UPLC, GPC, Supercritical Fluid Chromatography)

Advanced chromatographic techniques offer significant advantages in terms of speed, resolution, and efficiency for the separation and purification of compounds like this compound.

Ultra-High-Performance Liquid Chromatography (UPLC) , which utilizes columns with smaller particle sizes (typically sub-2 µm), offers faster analysis times and higher resolution compared to conventional HPLC. sielc.comresearchgate.net UPLC methods can be developed for fast impurity profiling of this compound. sielc.com

Gel Permeation Chromatography (GPC) is a size-exclusion technique used for separating molecules based on their size. While less common for a small molecule like this compound itself, it could be relevant in contexts where it is part of a larger polymer or mixture of oligomers. science.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative separations. americanpharmaceuticalreview.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a co-solvent. mdpi.comnih.gov This technique is particularly advantageous for its speed and the reduced use of organic solvents. americanpharmaceuticalreview.com SFC can be applied to the purification of a wide range of compounds, from non-polar to polar, and has been successfully used in the pharmaceutical industry for both chiral and achiral separations. americanpharmaceuticalreview.comnih.gov Given its versatility, SFC represents a viable and efficient technique for the preparative purification of this compound and its derivatives.

X-ray Crystallography for Configurational and Conformational Analysis of Polymers

Configurational Determination via Oligomer Analysis

A pivotal application of X-ray crystallography in the study of poly(this compound) (PEC) and its analogs, like poly(mthis compound), involves the single-crystal X-ray analysis of their low molecular weight oligomers. researchgate.net Researchers have successfully determined the predominant stereochemical structure of polymers synthesized through group transfer polymerization (GTP) by first separating the tetrameric and hexameric oligomers chromatographically and then analyzing their crystal structures. researchgate.netacs.org

Conformational Analysis using X-ray Diffraction

While single-crystal analysis is ideal for determining the absolute configuration at stereocenters, wide-angle X-ray diffraction (WAXD) is employed to investigate the conformation and packing of the polymer chains in the solid state. acs.org For poly(this compound), WAXD patterns of solution-cast films reveal information about the degree of crystallinity and the arrangement of the polymer backbones. acs.orgresearchgate.net